molecular formula C18H26O5 B3025055 2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-06-4

2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B3025055
M. Wt: 322.4 g/mol
InChI Key: ITXQQPMXQZCBBD-UHFFFAOYSA-N
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Description

The compound “2’,4’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical substance with the IUPAC name 1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone . It has a molecular weight of 322.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-16(19)13-8-14(20-3)10-15(9-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.39600 . It has a density of 1.057g/cm3 . The boiling point is 450.3ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Photovoltaic Cell Applications

The compound has been used in the synthesis of oligophenylenevinylenes (OPVs), which are then tested as active materials in photovoltaic cells. These OPVs have shown conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Synthesis of Naphthyridines

The compound has been utilized in the regioselective metalation of Ortho-Aminopicolines to synthesize Naphthyridines, which are important intermediates in organic synthesis (Straub, 1993).

Synthesis and Structure Analysis

It has been used in the synthesis and crystal structure analysis of complex organic compounds. For example, it's involved in the formation of pyridinium ylides, which are useful in understanding the betaine nature of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

Ligand Synthesis in Metal Complexes

The compound plays a role in the synthesis of chiral non-racemic O/N/O donor ligands, which are then used to form tricarbonylrhenium(I) halide complexes. These complexes are of interest in the study of diastereoisomer stability and dynamic processes in solution (Heard et al., 2003).

Crystal Structure Determination

This compound is also significant in the synthesis of butyrate and 1,3-dioxane derivatives, whose structures are characterized using various spectroscopic techniques and single crystal X-ray diffraction (Jebas et al., 2013).

Photochemical Reactions Study

It's involved in the study of temperature-dependent regioselectivity in photochemical reactions, specifically in the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone derivatives. This research provides insights into the conformational properties of the intermediary triplet 1,4-diradicals (Hei et al., 2005).

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, the compound is used in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which are evaluated for their anti-inflammatory properties. This research is crucial for the development of new anti-inflammatory drugs (Li et al., 2008).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-9-8-13(20-3)10-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQQPMXQZCBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646017
Record name 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898756-06-4
Record name 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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